

In-depth Technical Guide on the Thermochemical Data of 2-Chlorothiophenol

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Compound of Interest

Compound Name: 2-Chlorothiophenol

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This technical guide provides a comprehensive overview of the available thermochemical data for **2-Chlorothiophenol**. Due to a scarcity of experimental data, this document focuses on computationally derived values from recent scientific literature. The information presented herein is crucial for understanding the energetic properties of **2-Chlorothiophenol**, which is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Core Thermochemical Data

The thermochemical properties of **2-Chlorothiophenol** have been investigated through computational chemistry methods. A comprehensive study by Altarawneh and Al-Muhtaseb calculated a range of thermochemical parameters for all chlorothiophenol congeners.^[1] While the full dataset from this study requires access to the complete publication, the abstract confirms the calculation of standard enthalpies of formation, standard entropies, and heat capacities.^[1] Another theoretical study by Omari et al. provides a specific value for the enthalpy change associated with the formation of the 2-monochlorothiophenoxy radical.

A summary of the currently available quantitative data is presented in the table below.

Thermochemical Parameter	Value	Method	Source
Standard Enthalpy of Formation (ΔH_f°)	Calculated	Isodesmic Work Reactions & DFT	Altarawneh and Al-Muhtaseb (2025)[1]
Standard Entropy (S°)	Calculated	Hindered Rotor Treatment	Altarawneh and Al-Muhtaseb (2025)[1]
Heat Capacity (C_p)	Calculated	Hindered Rotor Treatment	Altarawneh and Al-Muhtaseb (2025)[1]
Enthalpy change for 2-monochlorothiophenoxy radical formation	70.78 kcal mol ⁻¹	DFT (B3LYP/6-31+G & 6-31G+(d,p))	Omari et al. (2016)[2]

Computational Methodologies

The determination of thermochemical data for **2-Chlorothiophenol** has relied on sophisticated computational protocols. These methods provide reliable estimates in the absence of experimental values.

Isodesmic Work Reactions and Density Functional Theory (DFT)

A principal computational study on the thermochemical properties of chlorothiophenols, including the 2-chloro isomer, employed isodesmic work reactions.[1] This method involves balancing the number of each type of bond on both sides of a hypothetical reaction to cancel out systematic errors in the quantum chemical calculations, leading to more accurate enthalpy of formation values.

The general workflow for this approach is as follows:

- **Geometry Optimization:** The three-dimensional structure of **2-Chlorothiophenol** and the reference molecules in the isodesmic reaction are optimized using Density Functional Theory (DFT).

- **Frequency Calculations:** Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** Higher-level electronic structure calculations are performed on the optimized geometries to obtain accurate electronic energies.
- **Enthalpy of Formation Calculation:** The enthalpy of formation of the target molecule (**2-Chlorothiophenol**) is calculated using the calculated enthalpies of the isodesmic reaction and the known experimental enthalpies of formation of the reference compounds.

Standard entropies and heat capacities were also calculated, treating the internal rotation of the S-H group as a hindered rotor to improve accuracy.^[1]

DFT Calculations for Reaction Kinetics and Thermochemistry

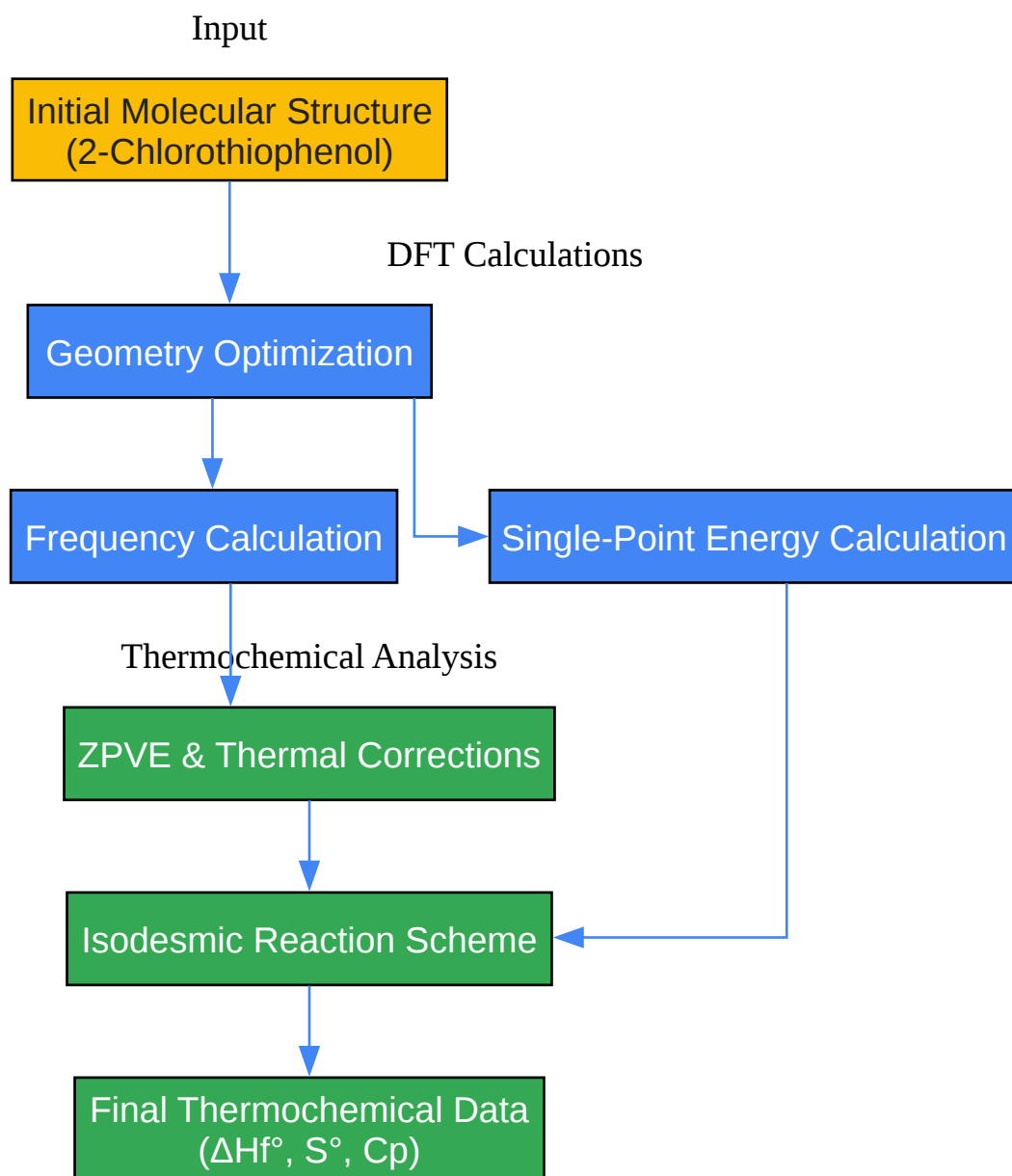
Another computational investigation into the reaction mechanisms of chlorothiophenols utilized Density Functional Theory (DFT) with the MPWB1K functional to study their reactions with oxygen radicals.^[3] While focused on kinetics, this study also involved the calculation of thermochemical properties. The methodology included:

- **Structure Optimization:** Geometries of reactants, transition states, and products were optimized.
- **Vibrational Frequency Analysis:** This was used to characterize stationary points and to calculate zero-point energies.
- **Thermochemical Property Calculation:** The study computed structural parameters and thermochemical properties to understand the reaction pathways.

A separate theoretical investigation on the thermolysis of 2-monochlorothiophenol also employed DFT with the B3LYP correlation functional and 6-31+G and 6-31G+(d,p) basis sets to determine thermochemical results.^[2]

Visualizing the Computational Workflow

The following diagram illustrates a generalized workflow for the computational determination of thermochemical data for molecules like **2-Chlorothiophenol**, based on the methodologies described in the cited literature.



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Caption: Computational workflow for determining thermochemical data.

As **2-Chlorothiophenol** continues to be a molecule of interest in synthetic chemistry, further experimental validation of these computationally derived thermochemical data would be a valuable contribution to the field.

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